N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4S/c22-15-7-11-17(12-8-15)29(26,27)13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)28-21/h1-12H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBNQCCGWXGYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of ortho-aminophenol with carboxylic acids or their derivatives.
Attachment of the phenyl group: This step might involve a Suzuki coupling reaction between a boronic acid derivative of benzo[d]oxazole and a halogenated phenyl compound.
Introduction of the sulfonylacetamide group: This could be done by reacting the intermediate with a sulfonyl chloride derivative followed by amidation with an appropriate amine.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzo[d]oxazole moiety.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Medicinal Chemistry
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide is being explored for its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Preliminary studies suggest that it may interact with specific protein kinases involved in cell signaling pathways, which are crucial in cancer progression. Understanding these interactions is essential for optimizing therapeutic efficacy and minimizing side effects.
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer properties : Similar compounds have shown promise in inhibiting tumor growth.
- Antimicrobial effects : Some derivatives have demonstrated activity against various pathogens.
Synthetic Chemistry
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the benzo[d]oxazole ring through cyclization reactions.
- Attachment of the phenyl group using coupling reactions.
- Introduction of the sulfonyl group via reactions with sulfonyl chlorides.
- Formation of the acetamide chain through amidation reactions.
Interaction Studies
Interaction studies focus on determining the binding affinity of this compound to various enzymes and receptors. These studies are vital for elucidating its mechanism of action and potential therapeutic targets.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in substituents on the acetamide or aromatic moieties. Key comparisons include:
Structural Insights :
- Piperazine vs. Sulfonyl : Piperazine analogs (e.g., ) exhibit basic nitrogen atoms, enhancing solubility and CNS penetration, whereas the sulfonyl group in the target compound may improve target affinity via hydrogen bonding .
- Fluorophenyl Impact : The 4-fluorophenyl group is recurrent in analogs (e.g., ), likely due to fluorine’s electronegativity enhancing metabolic stability and π-π interactions .
- Heterocyclic Cores: Benzo[d]oxazole (target) vs. benzothiazole (AMG628) or imidazolidinone () alters hydrophobic interactions and binding pocket compatibility .
Pharmacological and Physicochemical Properties
- Antipsychotic Potential: Piperazine-containing analogs () demonstrated inhibition of 5-HTP-induced head twitches (IC₅₀ ~10–50 µM), while the target compound’s sulfonyl group may shift activity toward non-CNS targets due to reduced blood-brain barrier permeability .
- Antimicrobial Activity : Fluorophenyl-imidazothiazole analogs () showed MIC values of 2–8 µg/mL against Staphylococcus aureus, suggesting the target compound’s benzo[d]oxazole could similarly enhance Gram-positive activity .
Docking and Binding Mode Predictions
Molecular docking studies (Glide XP, ) suggest:
- The benzo[d]oxazole core engages in π-π stacking with aromatic residues (e.g., Phe, Tyr).
- The 4-fluorophenylsulfonyl group forms hydrogen bonds with polar residues (Ser, Asp) and hydrophobic contacts with aliphatic side chains (Val, Leu).
- Compared to piperazine analogs, the sulfonyl group may reduce false positives in virtual screens by avoiding non-specific cation-π interactions .
Biological Activity
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article synthesizes current research findings on its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in inhibiting enzymes related to neurodegenerative processes.
- Acetylcholinesterase Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s disease. For example, derivatives with a benzo[d]thiazole core demonstrated significant AChE inhibitory activity with IC50 values as low as 2.7 µM .
- Neuroprotective Effects : Studies have shown that certain derivatives can reduce hyperphosphorylation of tau protein and inhibit the expression of pro-apoptotic factors such as Bax, indicating neuroprotective properties .
- Anti-inflammatory Activity : The compound has also been linked to the inhibition of inflammatory pathways, including the NF-kB signaling pathway, which is crucial in the pathology of various diseases including cancer .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
| Study Type | Findings |
|---|---|
| AChE Inhibition | Significant inhibition observed; potential use in Alzheimer’s disease treatment. |
| Neuroprotection | Reduced tau phosphorylation and apoptosis markers in neuronal cell lines. |
| Anti-inflammatory | Decreased levels of pro-inflammatory cytokines and inhibition of NF-kB activation. |
In Vivo Studies
In vivo studies using animal models have provided further insights into the compound's efficacy:
- Zebrafish Model : The compound exhibited lower toxicity compared to donepezil while effectively reducing Aβ-induced neurotoxicity .
- Mouse Models : Research indicated that treatment with similar compounds led to improved cognitive function and reduced amyloid plaque formation, suggesting potential benefits for Alzheimer’s patients .
Case Studies
- Alzheimer's Disease : A study highlighted that a derivative of this compound significantly inhibited AChE activity and improved cognitive performance in mouse models of Alzheimer's disease .
- Cancer Research : Compounds with structural similarities have shown promise in inhibiting tumor growth in various cancer cell lines, suggesting that this compound may also possess anticancer properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide?
- Methodological Answer : Synthesis typically involves coupling the benzo[d]oxazole-phenylamine intermediate with a sulfonylacetamide precursor. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Temperature control : Reactions are conducted at 60–80°C to balance yield and byproduct formation .
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
- Purity validation : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC analysis (>95% purity) .
Q. How is the structural integrity of the compound confirmed after synthesis?
- Methodological Answer : Multimodal spectroscopic and analytical techniques are employed:
- NMR : H and C NMR verify substituent positions (e.g., sulfonyl group at δ 3.2–3.5 ppm for acetamide protons) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 439.1) .
- X-ray crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtained) .
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer : Initial screening focuses on target-specific activity:
- Enzyme inhibition : Assay against kinases (e.g., EGFR) or proteases using fluorescence-based kits .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity across studies?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Strategies include:
- Reproducibility checks : Replicate assays under standardized conditions (pH, temperature, cell passage number) .
- Impurity profiling : Use LC-MS to identify byproducts interfering with activity .
- Dose-response curves : Validate activity thresholds across multiple concentrations .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Core modifications : Synthesize derivatives by replacing the 4-fluorophenyl-sulfonyl group with other sulfonamides (e.g., 4-chloro, 4-methyl) to assess potency .
- Bioisosteric replacement : Substitute benzo[d]oxazole with benzo[d]thiazole to evaluate heterocycle-dependent activity .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate substituent electronegativity with target binding .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer : Stability studies guide storage and assay conditions:
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC (e.g., sulfonamide hydrolysis at pH < 3) .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C typical for sulfonamides) .
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .
Q. What computational methods are suitable for predicting binding modes and metabolite pathways?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Glide predicts interactions with targets like cyclooxygenase-2 (COX-2) .
- ADME prediction : SwissADME estimates metabolic sites (e.g., sulfonamide oxidation, acetamide hydrolysis) .
- DFT calculations : Gaussian 09 models electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
